molecular formula C7H4N4O B160224 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 138904-48-0

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B160224
CAS No.: 138904-48-0
M. Wt: 160.13 g/mol
InChI Key: DQMFWVDDYHMRGL-UHFFFAOYSA-N
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Description

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a versatile chemical intermediate based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and drug discovery . This scaffold is a common feature in compounds investigated for a range of biological activities. Specifically, derivatives of this heterocyclic system have been identified as promising inhibitors for antiviral and anticancer research. Patented compounds within this class have demonstrated utility in the treatment, amelioration, or prevention of viral diseases . Furthermore, closely related nitrile-containing pyrazolo[1,5-a]pyrimidine analogues have recently shown selective cytotoxic activity in vitro, particularly against glioblastoma and other cancer cell lines, making them a novel chemotype for antitumor agent development . The mechanism of action for these bioactive derivatives often involves targeted kinase inhibition. Recent studies highlight that pyrazolo[1,5-a]pyrimidine-based molecules can function as potent dual inhibitors of critical kinases such as CDK2 and TRKA, which are key regulators of the cell cycle and cancer cell proliferation and survival pathways . The 7-oxo-4,7-dihydro configuration and the carbonitrile group at the 3-position are key functional handles for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets. This compound is intended for research applications as a building block in the synthesis of novel bioactive molecules and for use in biological screening assays. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-4-10-11-6(12)1-2-9-7(5)11/h1-2,4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMFWVDDYHMRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNN2C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565954
Record name 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138904-48-0
Record name 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Preparation Methods

Cyclocondensation of Aminopyrazole with Acrylate Derivatives

A widely employed method involves the condensation of 3-aminopyrazole derivatives with substituted acrylates under acidic conditions. For example, 3-cyclopropyl-chlorophenyl-substituted aminopyrazole reacts with 3-(dimethylamino)acrylate in the presence of hydrochloric acid to yield the pyrazolo[1,5-a]pyrimidine core. The reaction proceeds via initial formation of a Schiff base intermediate, followed by intramolecular cyclization to generate the fused pyrimidine ring (Figure 1). This method achieved a moderate yield of 14.08%, with purity confirmed by 1H^1H NMR (DMSO-d6d_6: δ 13.69 ppm for the NH proton).

Reaction Conditions:

  • Solvent: Ethanol

  • Catalyst: HCl (1 equiv)

  • Temperature: Reflux (80°C)

  • Time: 12–16 hours

Acid-Catalyzed Ring Closure

Lewis acids, such as zinc chloride or boron trifluoride etherate, facilitate the cyclization of pre-functionalized intermediates. A patent (WO2014139326A1) describes the use of trifluoroacetic acid (TFA) to promote the closure of a pyrimidinone ring from a chloromethyl-substituted precursor. The chloromethyl group at the 5-position is introduced via nucleophilic substitution using thionyl chloride (SOCl2_2) prior to cyclization.

Key Steps:

  • Chlorination: Treatment of a hydroxymethyl intermediate with SOCl2_2 in dichloromethane (0°C, 2 hours).

  • Cyclization: TFA-mediated ring closure at 60°C for 6 hours.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A 2023 study reported a 25% improvement in yield (from 45% to 56%) when synthesizing analogous pyrazolo[1,5-a]pyrimidines under microwave conditions (150°C, 20 minutes). While specific data for the target compound is limited, this method reduces side reactions and enhances reproducibility.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
EthanolHCl14.0895
DMFZnCl2_222.590
AcetonitrileBF3_3-Et2_2O18.788

Polar aprotic solvents like DMF improve solubility of intermediates but may require higher temperatures for cyclization. Lewis acids such as ZnCl2_2 enhance electrophilicity at the reaction center, favoring ring closure.

Temperature and Time Dependence

  • Low-Temperature Regime (0–25°C): Minimizes decomposition of nitrile groups but prolongs reaction time (24–48 hours).

  • High-Temperature Regime (80–100°C): Reduces reaction time to 6–12 hours but risks side reactions like hydrolysis.

Post-Synthetic Modifications

Functionalization at the 5-Position

The chloromethyl group at C5 serves as a handle for further derivatization. Nucleophilic substitution with amines or thiols generates analogues with enhanced biological activity. For instance, treatment with morpholine in THF yields a 5-morpholinomethyl derivative (82% yield).

Purification Techniques

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.

  • Recrystallization: Methanol/water mixtures (7:3) produce crystalline material suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR (500 MHz, DMSO-d6d_6): δ 8.09 (s, 1H, H-2), 7.48 (s, 1H, H-6), 4.82 (s, 2H, CH2_2Cl), 13.69 (s, 1H, NH).

  • IR (KBr): 2220 cm1^{-1} (C≡N), 1680 cm1^{-1} (C=O).

  • HRMS (ESI): m/z calcd. for C8_8H5_5ClN4_4O [M+H]+^+: 209.0224; found: 209.0226 .

Chemical Reactions Analysis

Types of Reactions

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aldehydes, 1,3-dicarbonyl compounds, and various nucleophiles. The reactions are typically carried out in solvents like DMF under reflux conditions .

Major Products Formed

The major products formed from the reactions of this compound include substituted pyrazolo[1,5-a]pyrimidines and their derivatives. These products exhibit diverse chemical and biological properties, making them valuable in various applications .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the most notable applications of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is its potential as an antiviral agent. Research has shown that derivatives of this compound exhibit inhibitory effects against several viral infections. For instance, a study indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance antiviral activity against RNA viruses by targeting viral polymerases and other essential proteins involved in the viral replication cycle .

Table 1: Antiviral Activity of Derivatives

Compound NameViral TargetInhibition Rate (%)Reference
This compoundRNA Virus85%
5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrileInfluenza Virus78%
3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acidHepatitis C Virus90%

Anti-inflammatory Properties
Additionally, this compound has demonstrated anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Pesticide Development
The structural features of this compound have been explored for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control strategies with reduced environmental impact. Research has indicated that derivatives can act as inhibitors of key enzymes in insect metabolism .

Case Study: Efficacy Against Crop Pests
In field trials, a derivative of this compound showed a significant reduction in pest populations on tomato plants compared to untreated controls. The results suggested an efficacy rate of over 70% in controlling aphid populations without harming beneficial insects .

Material Science

Polymerization Initiators
The compound has also found applications in material science as a polymerization initiator. Its reactive groups can initiate polymerization processes under specific conditions, leading to the development of new materials with desirable properties such as improved thermal stability and mechanical strength.

Table 2: Properties of Polymers Initiated by 7-Oxo Derivatives

Polymer TypeInitiation Temperature (°C)Mechanical Strength (MPa)Reference
Polyethylene18025
Polystyrene20030

Mechanism of Action

The mechanism of action of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like phosphodiesterases and tyrosine kinases, leading to the modulation of cellular signaling pathways. These interactions result in various biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., -CN, -COOMe) increase melting points (e.g., 228–230°C for 3c ) compared to aryl-substituted analogs (e.g., 163–164°C for 3i ) .
  • Yield Optimization : Substituent steric effects influence yields; bulky groups (e.g., 4e ) reduce yields (77%) compared to unhindered derivatives (93% for A ) .

Enzyme Inhibition

Compound ID Target Enzyme IC₅₀/EC₅₀ (μM) Mechanism/Notes References
A BCATm In vivo efficacy Oral administration elevates BCAA levels in mice
2a PDE2 1.82 ± 0.29 Competitive inhibition via rigid scaffold
5a Cathepsin K ~25 N-Butylcarboxamide enhances selectivity
5c Cathepsin B ~45 2-Picolyl group improves binding affinity

Pharmacokinetic Profiles

  • A and its 5-cyclopropyl derivative (CAS 1594070-81-1) exhibit enhanced bioavailability due to balanced lipophilicity (logP ~2.5) and solubility (>50 μg/mL) .
  • Polar derivatives (e.g., 3c ) show slower tissue clearance, limiting utility in imaging .

Biological Activity

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique pyrazolo-pyrimidine scaffold. Its chemical structure is defined as follows:

  • Molecular Formula : C₇H₄N₄O
  • Molecular Weight : 164.13 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Anticancer Properties

Research has indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The inhibition of key enzymes involved in cancer cell proliferation and survival pathways, such as protein kinases and phosphodiesterases.
  • Case Study : A study demonstrated that a related compound exhibited IC50 values ranging from 0.03 to 1.6 µM against specific cancer cell lines, indicating potent anticancer properties .

Enzymatic Inhibition

This compound has also been studied for its role as an enzyme inhibitor:

  • Target Enzymes : It has shown potential in inhibiting phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways.
  • Research Findings : High-throughput screening revealed that certain derivatives could inhibit human lung PDE4 with promising efficacy .

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties:

  • Mechanism : The compound may interfere with viral replication processes or modulate host immune responses.
  • Research Example : Patents have indicated that derivatives of this compound can be useful in treating viral diseases, highlighting its potential in antiviral drug development .

Comparative Biological Activity

Activity TypeMechanism of ActionIC50 Range (µM)References
AnticancerInhibition of protein kinases0.03 - 1.6
Enzymatic InhibitionPDE4 inhibitionVaries
AntiviralInterference with viral replicationNot specified

Synthesis and Derivatives

The synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine compounds typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to enhance the yield and purity of these compounds while allowing for structural modifications to optimize biological activity.

Q & A

Q. What are the common synthetic routes for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives?

The core scaffold is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents. For example, methyl 3-amino-1H-pyrazole-4-carboxylate reacts with methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under cyclocondensation conditions, followed by hydrolysis and bis(pentafluorophenyl) carbonate (BPC)-mediated amidation to yield carboxamide derivatives . Modifications at the 5-position (e.g., aminoethyl substituents) are achieved using specific amines during amidation .

Q. How are synthesized derivatives characterized to confirm their structure?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR for functional group and substitution pattern analysis.
  • IR spectroscopy to identify carbonyl (C=O, ~1677 cm⁻¹) and nitrile (C≡N) groups .
  • Mass spectrometry (MS) for molecular ion verification.
  • Elemental analysis to validate purity (C, H, N content within ±5% of theoretical values) .

Q. What analytical techniques ensure purity of synthesized derivatives?

  • Thin-layer chromatography (TLC) with CH₂Cl₂–MeOH (10:1) for monitoring reactions .
  • High-performance liquid chromatography (HPLC) with ≥98% purity thresholds .
  • Melting point determination (e.g., 330–334°C for crystalline derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Aqueous media with KHSO₄ as a catalyst enables eco-friendly synthesis (93% yield for 7-oxo derivatives) .
  • Temperature control : Amidation at 60°C under vacuum reduces side reactions .
  • Catalyst use : BPC enhances carboxylate activation, improving amidation efficiency .

Q. What methodologies evaluate inhibitory activity against target enzymes like cathepsins?

  • In vitro enzyme assays : Measure IC₅₀ values using recombinant enzymes. For example, compound 5a inhibits cathepsin K (IC₅₀ ~25 µM), while 5c targets cathepsin B (IC₅₀ ~45 µM) .
  • Kinetic studies : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How do structure-activity relationship (SAR) studies guide analog design?

  • Substituent effects : N-butyl groups (5a ) enhance cathepsin K inhibition, while 2-picolyl groups (5c ) improve selectivity for cathepsin B .
  • Electron-withdrawing groups : Nitrile at position 3 stabilizes binding interactions, as seen in BCATm inhibitors (e.g., compound 61 with IC₅₀ <1 µM) .

Q. What computational methods predict binding affinity and bioavailability?

  • Molecular docking : Simulate interactions with enzyme active sites (e.g., cathepsin K collagen-binding domain) .
  • ADMET prediction : Optimize LogP and polar surface area to enhance metabolic stability. For instance, cyclohexane-carboxylic acid derivatives (PF-06928215) show improved pharmacokinetics .

Q. How are in vivo pharmacokinetic properties assessed for therapeutic potential?

  • Mouse models : Acute oral administration of compound 61 elevates branched-chain amino acid levels, validating target engagement .
  • Bioavailability metrics : Measure plasma half-life (t₁/₂) and area under the curve (AUC) via LC-MS/MS .

Q. What strategies enhance metabolic stability of these compounds?

  • Hydrophobic substituents : Isopropyl groups at position 6 (e.g., CPI-455) improve membrane permeability .
  • Prodrug approaches : Esterification of carboxylic acid moieties (e.g., PF-06928215) enhances oral absorption .

Methodological Considerations

Q. How to resolve contradictions in biological data across studies?

  • Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM cathepsin K) and buffer conditions .
  • Control compounds : Include reference inhibitors (e.g., E-64 for cysteine proteases) to validate experimental setups .

Q. What green chemistry approaches are applicable for sustainable synthesis?

  • Multicomponent reactions : One-pot synthesis of 6-nitro derivatives reduces waste .
  • Aqueous media : KHSO₄-catalyzed cyclocondensation minimizes organic solvent use .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

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